molecular formula C23H25NO6 B613715 (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid CAS No. 214630-04-3

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Cat. No.: B613715
CAS No.: 214630-04-3
M. Wt: 411.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance

The development of sophisticated protecting group strategies has fundamentally transformed the landscape of synthetic organic chemistry, particularly in the realm of amino acid and peptide chemistry. (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid represents a pinnacle achievement in this evolutionary process, embodying the convergence of stereochemical precision and synthetic utility. This compound serves as a protected derivative of D-aspartic acid, incorporating two distinct protecting groups that enable orthogonal deprotection strategies essential for complex synthetic applications.

The significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for peptide-based therapeutics and biochemical research. As the pharmaceutical industry increasingly recognizes the therapeutic potential of peptide-based drugs, the demand for reliable synthetic methodologies has intensified correspondingly. The unique stereochemical configuration of this compound, specifically the (3R) designation, provides access to D-amino acid containing peptides that exhibit enhanced metabolic stability and altered biological activity profiles compared to their L-amino acid counterparts. This characteristic has positioned the compound as an invaluable tool for medicinal chemists seeking to develop next-generation therapeutic agents with improved pharmacological properties.

Furthermore, the compound's dual protecting group architecture represents a sophisticated approach to synthetic control that addresses longstanding challenges in peptide chemistry. The fluorenylmethoxycarbonyl group provides base-labile protection for the amino functionality, while the tert-butyl ester protects the side chain carboxyl group through acid-labile chemistry. This orthogonal protection strategy enables selective deprotection under distinct reaction conditions, thereby facilitating the construction of complex peptide sequences with precise control over functional group reactivity. The importance of such control cannot be overstated in contemporary synthetic chemistry, where the ability to selectively manipulate individual functional groups within complex molecular architectures often determines the success or failure of synthetic endeavors.

Chemical Classification and Nomenclature

The systematic classification of this compound requires careful consideration of its structural components and stereochemical features. The compound belongs to the broad category of N-protected amino acid derivatives, specifically those employing fluorenylmethoxycarbonyl chemistry for amino group protection. Within this classification, it represents a subspecies characterized by additional side chain protection through tert-butyl ester functionality, placing it among the most sophisticated protecting group combinations available to synthetic chemists.

The molecular formula C₂₃H₂₅NO₆ reflects the compound's substantial molecular architecture, with a molecular weight of 411.46 daltons that positions it among the heavier amino acid derivatives commonly employed in synthesis. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the (3R) designation indicating the absolute stereochemical configuration at the third carbon atom of the butanoic acid backbone. This stereochemical specification is crucial for distinguishing the compound from its (3S) enantiomer, which corresponds to the more commonly encountered L-aspartic acid derivative.

Properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKPGGMJKNMSK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to ensure efficiency and consistency. The use of high-throughput purification methods like high-performance liquid chromatography (HPLC) is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products Formed

    Deprotection: The primary product is the free amino acid or peptide.

    Coupling: The major products are longer peptide chains or modified amino acids.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

The compound has been investigated for its potential role in anticancer therapies. Its structure allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Studies have shown that derivatives of fluorinated amino acids can inhibit tumor growth by interfering with metabolic pathways specific to cancer cells .

1.2 Drug Design

In drug design, the compound serves as a building block for synthesizing more complex molecules. Its ability to form stable interactions with biological targets makes it a candidate for developing inhibitors against various enzymes involved in disease processes. For instance, researchers have utilized this compound in the synthesis of peptidomimetics that mimic natural substrates but exhibit enhanced stability and bioavailability.

Peptide Synthesis

2.1 Solid Phase Peptide Synthesis (SPPS)

The unique properties of (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid make it an ideal candidate for use in solid-phase peptide synthesis. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for easy deprotection under mild conditions, facilitating the assembly of peptides with complex sequences . This method has been widely adopted in the pharmaceutical industry for producing peptide-based drugs.

2.2 Enhancing Peptide Stability

Incorporating this compound into peptide sequences has been shown to enhance their stability against enzymatic degradation. This is particularly beneficial for therapeutic peptides that require prolonged circulation time in the body . The steric hindrance provided by the bulky fluorenyl group contributes to this increased stability.

Drug Delivery Systems

3.1 Nanoparticle Formulations

Recent studies have explored the use of this compound in nanoparticle formulations for targeted drug delivery. The compound can be conjugated to nanoparticles, allowing for controlled release and targeted delivery of chemotherapeutic agents directly to tumor sites . This approach aims to improve therapeutic efficacy while reducing side effects associated with conventional chemotherapy.

3.2 Biocompatibility Studies

Research indicates that formulations incorporating this compound exhibit favorable biocompatibility profiles, making them suitable candidates for further development in clinical settings . The ability to modify the chemical structure further enhances its potential applications in various biomedical fields.

Mechanism of Action

The primary mechanism of action for (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The compound’s analogs share core features (Fmoc, amino acid backbone) but differ in substituents, protecting groups, and stereochemistry. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula M.W. Protecting Groups Substituents Configuration Applications Toxicity
(3R)-4-(9H-Fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic Acid N/A C₂₄H₂₆N₂O₆ 462.48 Fmoc-O, Boc-NH Oxobutanoic acid R Peptide synthesis (hypothesized) Not reported
(3R)-3-Fmoc-amino-4-(4-trifluoromethylphenyl)butanoic Acid MFCD01860973 C₂₅H₂₀F₃NO₄ 479.43 Fmoc-NH 4-Trifluoromethylphenyl R Pharmaceutical intermediates Acute toxicity (Category 4)
(R)-2-Fmoc-amino-4-(3-methylpentan-3-yl)oxy-4-oxobutanoic Acid 1926162-97-1 C₂₅H₂₉NO₆ 439.50 Fmoc-NH 3-Methylpentyl ester R Research chemical H302, H315, H319, H335
(R)-3-Fmoc-amino-4-(4-tert-butylphenyl)butanoic Acid 401916-49-2 C₂₉H₃₁NO₄ 457.56 Fmoc-NH 4-tert-Butylphenyl R Lab research Not fully characterized
(2S)-4-(Benzyloxy)-2-Fmoc-amino-4-oxobutanoic Acid 86060-84-6 C₂₆H₂₃NO₆ 445.46 Fmoc-NH Benzyl ester S Peptide synthesis Research use only
2-Fmoc-amino-4-methoxy-4-oxobutanoic Acid 1053239-17-0 C₂₀H₁₉NO₆ 369.37 Fmoc-NH Methyl ester N/A Aspartic acid analog No data

Key Observations

Protecting Group Synergy : The main compound’s combination of Fmoc (base-labile) and Boc (acid-labile) groups enables orthogonal deprotection, a feature absent in analogs with single protecting groups (e.g., ).

Substituent Impact :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce solubility.
  • Bulky substituents (e.g., 3-methylpentyl in ) affect steric interactions in peptide coupling.

Stereochemistry : The (3R) configuration in the main compound contrasts with the (2S) configuration in , influencing binding specificity in peptide chains.

Reactivity and Stability

  • Fmoc Removal : Requires piperidine or DBU, while Boc removal uses TFA .
  • Ester vs. Acid : Analogs with methyl/benzyl esters () require saponification for acid activation, unlike the main compound’s free carboxylic acid.

Research Findings and Case Studies

  • Safety Protocols : mandates gloves, eye protection, and ventilation for Fmoc derivatives, aligning with industry standards for peptide synthesis .

Biological Activity

The compound (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a synthetic organic molecule notable for its complex structure and potential biological activities. The unique combination of functional groups in this compound, particularly the fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests applications in medicinal chemistry, especially in peptide synthesis and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C24H27NO6C_{24}H_{27}NO_{6} with a molecular weight of approximately 425.5 g/mol. The structure includes a chiral center, which allows for stereoisomerism, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC₃₆H₄₅N₂O₉
Molecular Weight425.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Biological activity refers to the effects that a compound exerts on living organisms. For this compound, various studies have explored its potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorenylmethoxycarbonyl group may enhance membrane permeability, which is crucial for antimicrobial efficacy.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research into related compounds has shown that modifications in the oxobutanoic acid moiety can lead to significant changes in enzyme interaction profiles.
  • Cellular Uptake : The structural features of this compound suggest potential for improved cellular uptake due to lipophilicity imparted by the fluorenylmethoxy group.

Case Study 1: Antimicrobial Properties

In a study examining derivatives of oxobutanoic acids, it was found that certain modifications led to increased activity against Gram-positive bacteria. The introduction of hydrophobic groups enhanced the interaction with bacterial membranes, suggesting that this compound could be developed as a novel antimicrobial agent.

Case Study 2: Enzyme Interaction

Research on similar compounds has demonstrated their ability to inhibit proteolytic enzymes involved in cancer progression. For instance, derivatives with Fmoc groups have been shown to effectively inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids/bases) .
  • Conduct all work in a fume hood to minimize inhalation risks, as acute toxicity via oral, dermal, or inhalation routes is classified under Category 4 (EU-GHS) .
  • In case of accidental exposure, wash affected areas with water and seek medical advice immediately .

Q. How can researchers mitigate risks when working with this compound given the lack of comprehensive toxicological data?

  • Methodological Answer :

  • Apply the Precautionary Principle : Assume toxicity comparable to structurally similar Fmoc-protected amino acids (e.g., acute oral LD50 ~300–2000 mg/kg in rodents) .
  • Use in vitro assays (e.g., cytotoxicity screening in HEK293 or HepG2 cells) to preliminarily assess biological risks .
  • Implement environmental controls, such as chemical waste segregation, as biodegradation and ecotoxicity data are unavailable .

Advanced Research Questions

Q. What synthetic strategies are optimal for incorporating this compound into peptide-based therapeutics?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use the Fmoc group for temporary N-terminal protection, leveraging its stability under basic conditions and cleavability with piperidine .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yields >85% for analogous Fmoc-amino acids .
  • Purification : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate high-purity products (>95%) .

Q. How does the tert-butoxycarbonyl (Boc) group in this compound influence its reactivity in coupling reactions?

  • Methodological Answer :

  • The Boc group enhances steric protection of the amine, reducing side reactions during peptide elongation.
  • Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 30 minutes, followed by neutralization with DIEA .
  • Comparative data for similar compounds:
Protective GroupDeprotection EfficiencySide Reaction Risk
Boc>90%Low
Fmoc>95%Moderate

Q. What experimental approaches can resolve contradictions in reported bioactivity data for Fmoc/Boc-protected derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenylthio vs. difluorophenyl groups) and assess impacts on target binding (e.g., IC50 shifts in enzyme inhibition assays) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., proteases or kinases) and validate via SPR or ITC .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus bioactivity trends .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and LC-MS .
  • Key Stability Indicators :
ConditionDegradation ProductsHalf-Life (Est.)
40°C/75% RHFluorenylmethanol, CO2~30 days
-20°CNone detected>1 year

Methodological Notes

  • Data Contradiction Analysis : Prioritize studies with rigorous analytical validation (e.g., NMR, HRMS) over those relying solely on functional assays .
  • Ecological Impact Mitigation : Treat waste with activated carbon filtration before disposal to adsorb residual compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.